Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester

Übersicht

Beschreibung

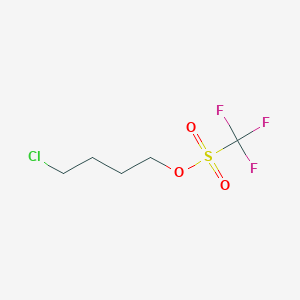

Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester is a chemical compound with the molecular formula C5H8ClF3O3S It is an ester derived from methanesulfonic acid and is characterized by the presence of trifluoromethyl and 4-chlorobutyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 4-chlorobutyl ester typically involves the esterification of methanesulfonic acid with 4-chlorobutanol in the presence of a trifluoromethylating agent. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or methanesulfonic acid itself. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Industrial methods also focus on minimizing by-products and waste, ensuring a more sustainable and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 4-chlorobutanol.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.

Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are used for hydrolysis.

Oxidizing and Reducing Agents: Hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used for oxidation and reduction reactions.

Major Products

Substitution Products: Depending on the nucleophile, products such as 4-aminobutyl trifluoromethanesulfonate, 4-thiobutyl trifluoromethanesulfonate, and 4-alkoxybutyl trifluoromethanesulfonate can be formed.

Hydrolysis Products: Methanesulfonic acid and 4-chlorobutanol are the primary products of hydrolysis.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Methanesulfonic acid esters serve as effective intermediates in organic synthesis. They can be utilized for:

- Esterification Reactions : They act as catalysts in the formation of esters from carboxylic acids and alcohols. For instance, the dehydration-condensation method involving methanesulfonic acid esters allows for the production of various esters with high yields and efficiency .

- Functionalization Agents : These compounds can be used to introduce functional groups into organic molecules. For example, they can facilitate the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Catalytic Applications

The compound is also recognized for its catalytic properties:

- Brønsted Acid Catalysis : Methanesulfonic acid is a strong Brønsted acid that can catalyze various reactions such as alkylation and acylation. It provides an environmentally friendly alternative to traditional strong acids like sulfuric acid .

- Biodiesel Production : Its application in biodiesel synthesis showcases its role as a catalyst that enhances the transesterification process, leading to higher yields of biodiesel from vegetable oils .

Electrochemical Applications

The unique properties of methanesulfonic acid esters make them suitable for electrochemical applications:

- Electrolytes in Batteries : MSA-based electrolytes are being explored for use in redox flow batteries (RFBs). Their high conductivity and stability make them a safer alternative to conventional electrolytes based on fluoroboric or fluorosilicic acids .

- Metal Recovery Processes : The compound is being investigated for its potential in circular hydrometallurgy, particularly in lithium-ion battery recycling. It aids in metal recovery processes due to its ability to stabilize metal ions in solution .

Case Study 1: Biodiesel Production

A study demonstrated that using methanesulfonic acid as a catalyst significantly improved the transesterification process of palm oil into biodiesel, achieving over 95% conversion rates within a short reaction time. This highlights its efficiency compared to traditional catalysts.

Case Study 2: Electrochemical Stability

Research conducted on MSA-based electrolytes showed enhanced performance in redox flow batteries, with improved charge-discharge cycles compared to traditional electrolyte systems. This indicates its potential for sustainable energy solutions.

Data Table: Comparison of Esterification Catalysts

| Catalyst Type | Yield (%) | Reaction Time (hours) | Environmental Impact |

|---|---|---|---|

| Methanesulfonic Acid | >95 | 2 | Low |

| Sulfuric Acid | 85 | 4 | High |

| Hydrochloric Acid | 80 | 3 | High |

Wirkmechanismus

The mechanism of action of methanesulfonic acid, trifluoro-, 4-chlorobutyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances the electrophilicity of the ester, making it more reactive towards nucleophiles. The 4-chlorobutyl group can undergo substitution reactions, allowing for the introduction of various functional groups. The compound’s reactivity is influenced by the electronic effects of the trifluoromethyl and 4-chlorobutyl groups, as well as the steric hindrance around the ester bond.

Vergleich Mit ähnlichen Verbindungen

Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester can be compared with other similar compounds, such as:

Methanesulfonic acid, trifluoro-, 2-chloroethyl ester: This compound has a shorter alkyl chain and different reactivity due to the position of the chlorine atom.

Methanesulfonic acid, trifluoro-, 4-bromobutyl ester:

Methanesulfonic acid, trifluoro-, 4-methylbutyl ester: The substitution of a methyl group for the chlorine atom results in different chemical properties and reactivity.

Biologische Aktivität

Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester, also known as 4-chlorobutyl trifluoromethanesulfonate, is a chemical compound with diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₅H₈ClF₃O₃S

- Molecular Weight : 240.63 g/mol

- CAS Number : 103935-55-3

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reactive intermediate in organic synthesis. Its trifluoromethanesulfonate group enhances its electrophilicity, making it useful in various biochemical reactions.

1. Antimicrobial Activity

Research indicates that compounds related to methanesulfonic acid derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of low molecular weight chitosan (LMWCh) in combination with fungicides like Mancozeb against pathogens such as Phytophthora infestans and Fusarium eumartii. The study demonstrated that LMWCh could enhance the effectiveness of traditional fungicides, suggesting that similar mechanisms might be applicable to methanesulfonic acid esters .

2. Cytotoxic Effects

Methanesulfonic acid derivatives have been studied for their cytotoxic effects on various cancer cell lines. For instance, compounds bearing sulfonate groups have shown potential in inducing apoptosis in cancer cells. The exact mechanism is often attributed to the disruption of cellular signaling pathways and induction of oxidative stress .

Case Study 1: Synthesis and Biological Testing

In a recent study, researchers synthesized methanesulfonic acid derivatives and evaluated their biological activities. The results indicated that certain esters exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Methanesulfonic Acid Ester A | 15 | HeLa |

| Methanesulfonic Acid Ester B | 30 | MCF-7 |

Case Study 2: Environmental Impact Assessment

A comprehensive environmental study assessed the toxicity of methanesulfonic acid esters on aquatic organisms. The findings revealed that these compounds could affect the reproductive systems of certain fish species, raising concerns about their environmental persistence and bioaccumulation potential .

Research Findings

- Synthesis Techniques : Various synthesis methods have been developed for producing methanesulfonic acid esters efficiently. Notably, the use of phosphorus pentoxide in combination with methanesulfonic acid has been shown to enhance yields significantly during esterification reactions .

- Toxicological Studies : Long-term exposure studies have indicated that methanesulfonic acid esters may pose low toxicity risks; however, further research is needed to fully understand their chronic effects on human health and the environment .

- Applications in Drug Development : The unique properties of methanesulfonic acid esters make them valuable in drug development, particularly as intermediates in synthesizing biologically active compounds with potential therapeutic benefits .

Eigenschaften

IUPAC Name |

4-chlorobutyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClF3O3S/c6-3-1-2-4-12-13(10,11)5(7,8)9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKPCWRYTSPAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473187 | |

| Record name | Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103935-55-3 | |

| Record name | Methanesulfonic acid, trifluoro-, 4-chlorobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.